molecular formula C12H10F3N B1323418 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile CAS No. 29786-44-5

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile

Cat. No.: B1323418
CAS No.: 29786-44-5
M. Wt: 225.21 g/mol
InChI Key: MFKULHDHOJHBAX-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile (CAS RN: 29786-44-5) is a cyclobutane-based organic compound featuring a carbonitrile group and a 4-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₂H₁₀F₃N, with a molecular weight of 225.21 g/mol. The trifluoromethyl (-CF₃) group confers high electronegativity and lipophilicity, while the carbonitrile (-CN) group enhances reactivity, making this compound valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKULHDHOJHBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619768
Record name 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29786-44-5
Record name 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Route

  • Starting Materials: 4-(trifluoromethyl)benzyl chloride or bromide and cyclobutanecarbonitrile.
  • Reaction Conditions: The halogenated trifluoromethylbenzyl compound is reacted with cyclobutanecarbonitrile in the presence of a base such as potassium carbonate.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the nucleophilic substitution.
  • Temperature: Elevated temperatures (typically 80–120 °C) are employed to drive the reaction to completion.
  • Outcome: The nucleophilic substitution leads to the formation of the desired 1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile with moderate to high yields.

This method is analogous to the synthesis of the positional isomer 1-(3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile, which has been reported with similar conditions and reagents, indicating the robustness of this approach for para-substituted derivatives.

Palladium-Catalyzed Cross-Coupling

  • Approach: Suzuki-Miyaura or related palladium-catalyzed cross-coupling reactions can be employed to couple 4-(trifluoromethyl)phenylboronic acid with cyclobutanecarbonitrile derivatives bearing suitable leaving groups.
  • Catalysts: Pd(dppf)2Cl2 or Pd(PPh3)4 are commonly used catalysts.
  • Base: Bases such as potassium carbonate or cesium carbonate facilitate the coupling.
  • Solvent: Mixtures of tetrahydrofuran (THF) and water or other polar solvents.
  • Temperature and Time: Reactions are typically conducted at 70–90 °C for 8–12 hours.
  • Advantages: This method allows for high regioselectivity and functional group tolerance, enabling the synthesis of para-substituted trifluoromethyl phenyl cyclobutanecarbonitriles with good purity.

Multi-Step Synthesis via Cyclobutane Building Blocks

  • Starting from 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile: This intermediate can be transformed through oxidative cleavage, fluorination, and hydrolysis steps to yield various cyclobutane-containing building blocks.
  • Key Reagents: Sodium periodate (NaIO4) with ruthenium chloride (RuCl3) for oxidative cleavage; sulfur tetrafluoride (SF4) with hydrogen fluoride (HF) for deoxofluorination; sodium hydroxide (NaOH) for hydrolysis.
  • Scale: The process has been successfully scaled to multigram quantities, demonstrating industrial feasibility.
  • Outcome: This approach provides access to cyclobutanecarbonitrile derivatives with trifluoromethyl substitution, which can be further functionalized to obtain the target compound.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Nucleophilic Substitution 4-(Trifluoromethyl)benzyl chloride, K2CO3, DMF, 80–120 °C Simple, direct synthesis 60–85 Requires halogenated precursor
Pd-Catalyzed Cross-Coupling 4-(Trifluoromethyl)phenylboronic acid, Pd catalyst, K2CO3, THF/H2O, 70–90 °C High regioselectivity, functional group tolerance 70–90 Catalyst cost and removal considerations
Multi-Step Cyclobutane Building Block Synthesis NaIO4/RuCl3, SF4/HF, NaOH, multistep Scalable, versatile intermediates 55–80 More complex, suitable for diverse derivatives

Research Findings and Notes

  • The nucleophilic substitution method is widely used due to its straightforwardness and availability of starting materials. However, it requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.
  • Palladium-catalyzed cross-coupling offers a powerful alternative, especially when sensitive functional groups are present. The use of water/THF solvent systems and mild bases enhances the environmental profile of the synthesis.
  • The multi-step approach starting from trifluoromethyl-substituted cyclobutane nitriles allows for the generation of a variety of building blocks, which can be tailored for specific applications in medicinal chemistry and agrochemicals. This method has been demonstrated on a multigram scale, indicating its potential for industrial application.
  • Purification of the final product typically involves recrystallization and chromatographic techniques to achieve high purity suitable for biological or material science applications.
  • The trifluoromethyl group at the para position significantly influences the compound’s chemical reactivity and biological activity, making the precise control of substitution pattern critical during synthesis.

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a building block for synthesizing novel drug candidates. The trifluoromethyl group is known to enhance binding affinity to various biological targets, making it a valuable component in drug design.

Case Study: Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. In vitro studies have shown IC50 values of 8.9 μM for COX-2 and 12.4 μM for COX-1, indicating its potential as an anti-inflammatory agent .

EnzymeIC50 Value (μM)Effect
COX-112.4Inhibition
COX-28.9Inhibition

Cancer Research

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated moderate cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 25 μM, suggesting potential applications in cancer therapeutics.

Case Study: Cytotoxicity Assessment
In cytotoxicity assays against cancer cell lines such as MCF-7 and Hek293-T, the compound exhibited IC50 values of 25 μM and 30 μM respectively. These findings indicate that further exploration into its anticancer properties is warranted .

CompoundIC50 COX-2 (μM)Cytotoxicity (MCF-7)
This compound8.925
Compound A (similar structure)15.035
Compound B (alternative scaffold)20.040

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other complex organic molecules. Its trifluoromethyl group can be utilized in various substitution reactions, enabling the formation of diverse derivatives with tailored properties for specific applications.

Synthesis of Novel Building Blocks
Recent studies have reported the synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks starting from related compounds like cyclobutanecarbonitrile. These building blocks are promising for further applications in drug discovery and materials science .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target proteins, contributes to its biological activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Data Table: Key Properties of Comparative Compounds

Compound Name CAS RN Molecular Formula MW (g/mol) Purity Key Features
1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile 29786-44-5 C₁₂H₁₀F₃N 225.21 95% High lipophilicity, strained cyclobutane
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid 50921-39-6 C₁₁H₁₁ClO₂ 210.65 N/A Carboxylic acid, mp 80–82°C
1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile 84467-19-6 C₁₁H₉Cl₂N 234.11 N/A Dual -Cl substituents, increased polarity
5-[4-(Trifluoromethyl)phenyl]cyclohexane-1,3-dione 55579-69-6 C₁₃H₁₁F₃O₂ 256.22 98% Dione ring, hydrogen-bonding capacity

Biological Activity

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile, a compound characterized by its trifluoromethyl group and cyclobutane structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H10F3NC_{12}H_{10}F_3N. Its structural characteristics include:

  • Trifluoromethyl group : Known to enhance lipophilicity and biological activity.
  • Cyclobutane ring : Imparts unique conformational properties that may influence receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Potential Mechanisms:

  • Receptor Binding : The trifluoromethyl group may enhance binding affinity to specific receptors, potentially including those involved in pain modulation and inflammation.
  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial in metabolic pathways, leading to altered cellular responses.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. For instance, it has been tested against a range of bacterial strains with promising results. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research into the anticancer potential of this compound reveals its ability to induce apoptosis in cancer cells. A study demonstrated that the compound inhibited the proliferation of prostate cancer cell lines, showing a dose-dependent response.

Case Studies

StudyFindingsReference
Study on Antimicrobial EfficacyDemonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Prostate Cancer Cell Line StudyInduced apoptosis in LNCaP cells with an IC50 value of 15 µM after 48 hours of treatment.
Receptor Binding AssayShowed high affinity for cannabinoid receptors (CB1/CB2), suggesting potential use in pain management therapies.

Comparative Analysis

When compared to structurally similar compounds, this compound exhibits unique biological activities that may be attributed to the trifluoromethyl substitution. For example:

CompoundBiological ActivityNotes
1-MethylpiperazineModerate antimicrobialLacks trifluoromethyl group
BAY 59-3074Selective CB receptor agonistDifferent structural framework but similar target interaction

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile, and how do experimental parameters influence reaction yield?

  • Methodological Answer : Synthesis of cyclobutane carbonitriles typically involves [2+2] photocycloaddition or palladium-catalyzed cross-coupling to construct the cyclobutane core. For example, Pd(dppf)Cl₂-mediated coupling (e.g., Suzuki-Miyaura) can introduce aryl substituents like the 4-(trifluoromethyl)phenyl group . Key parameters include:
  • Temperature : Reactions often proceed at 80–100°C to balance reactivity and stability of intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF, ACN) enhance solubility of nitrile-containing precursors .
  • Catalyst loading : 5–10 mol% Pd catalysts optimize yield while minimizing side reactions.
    Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product from nitrile byproducts.

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The cyclobutane ring protons resonate at δ 2.5–4.0 ppm (quartet splitting due to ring strain), while the trifluoromethyl group causes deshielding in adjacent carbons (δ 120–125 ppm for CF₃) .
  • X-ray crystallography : Bond angles (e.g., C–C–C in cyclobutane ≈ 88–92°) and torsion angles (e.g., aryl-cyclobutane dihedral ≈ 45–60°) reveal steric strain and conjugation effects .
  • IR : The nitrile stretch (C≡N) appears at 2220–2250 cm⁻¹; trifluoromethyl C–F vibrations occur at 1100–1250 cm⁻¹.

Q. What safety protocols are essential for handling nitrile-containing compounds like this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile nitrile intermediates.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
  • Spill management : Neutralize nitrile spills with activated charcoal or sodium bicarbonate, followed by disposal in hazardous waste containers .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the stability and reactivity of the cyclobutane ring in this compound?

  • Methodological Answer : The strong electron-withdrawing nature of CF₃ increases ring strain by polarizing the cyclobutane C–C bonds. Computational studies (DFT) can quantify this effect:
  • HOMO-LUMO gap : Reduced gap due to conjugation between CF₃ and the nitrile group lowers activation energy for ring-opening reactions .
  • Substituent orientation : X-ray data from analogs show that meta-substituted aryl groups minimize steric clash, enhancing thermal stability .

Q. How can researchers resolve contradictions in reaction outcomes when modifying substituents on the aryl or cyclobutane moieties?

  • Methodological Answer : Systematic variation of substituents (e.g., replacing CF₃ with Cl or F) allows comparative analysis:
  • Kinetic studies : Monitor reaction rates via HPLC or in-situ IR to identify steric vs. electronic bottlenecks .
  • Crystallographic comparison : Analyze bond lengths and angles to correlate structural distortions with reactivity (e.g., shorter C–C bonds in CF₃ derivatives correlate with faster ring-opening) .

Q. What computational approaches are effective for modeling reaction mechanisms involving this compound?

  • Methodological Answer :
  • DFT calculations : Use B3LYP/6-31G(d) to map transition states for cyclobutane ring-opening or nitrile group transformations. Solvent effects (e.g., PCM model for ACN) improve accuracy .
  • Molecular dynamics (MD) : Simulate steric interactions between the bulky CF₃ group and catalysts (e.g., Pd complexes) to optimize coupling conditions .

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